molecular formula C22H21ClN4O3S B2455170 1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 422529-78-0

1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide

Cat. No.: B2455170
CAS No.: 422529-78-0
M. Wt: 456.95
InChI Key: PTDZZZZROHDJSK-UHFFFAOYSA-N
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Description

1-[3-[(4-Chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide is a sophisticated quinazolinone derivative offered for research purposes. This compound is of significant interest in medicinal chemistry for its potential as an inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid metabolism pathway . By inhibiting sEH, researchers can investigate the stabilization of beneficial Epoxyeicosatrienoic acids (EETs), which are known to reduce inflammation, regulate vascular tone, and mitigate oxidative stress . The molecular design of this compound incorporates critical pharmacophores, including a central quinazolinone core and amide functions, which are established features that facilitate potent interactions with the sEH enzyme active site . The structural motifs present in this chemical, such as the (4-chlorophenyl)methyl group at the N3-position and the thiocarbonyl at the C2-position, are recognized as critical features governing strong sEH inhibition based on tractable structure-activity relationship (SAR) data from related quinazolinone-7-carboxamides . Researchers can utilize this compound as a valuable tool to explore novel therapeutic modalities for a range of disorders, including metabolic, renal, and cardiovascular diseases, where sEH is implicated . It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

422529-78-0

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.95

IUPAC Name

1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H21ClN4O3S/c23-16-4-1-13(2-5-16)12-27-21(30)17-6-3-15(11-18(17)25-22(27)31)20(29)26-9-7-14(8-10-26)19(24)28/h1-6,11,14H,7-10,12H2,(H2,24,28)(H,25,31)

InChI Key

PTDZZZZROHDJSK-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C24H26ClN3O3SC_{24}H_{26}ClN_{3}O_{3}S, and its structure includes a quinazoline core with various functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl group is particularly noteworthy as it is often associated with enhanced pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers.

A study demonstrated that a related quinazolinone derivative exhibited remarkable cytotoxic activity at concentrations of 10 and 100 μM against the HeLa cell line, indicating that structural modifications can lead to enhanced efficacy .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa10
Compound BMCF-7100
Compound CA54950

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Compounds bearing the 4-chlorophenyl moiety have demonstrated moderate to strong activity against various bacterial strains. In particular, some synthesized derivatives were tested against Salmonella typhi and Bacillus subtilis, showing promising results .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainActivity Level
Compound DSalmonella typhiModerate
Compound EBacillus subtilisStrong
Compound FEscherichia coliWeak

Anti-inflammatory Properties

Inhibition studies targeting soluble epoxide hydrolase (sEH) have indicated that quinazoline derivatives can modulate inflammatory responses. For example, certain analogues demonstrated IC50 values ranging from 0.30 to 11.2 μM in inhibiting sEH activity, suggesting their potential use in treating inflammatory conditions .

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Cytotoxicity : The compound likely induces apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Action : The presence of the chlorophenyl group enhances membrane permeability or disrupts metabolic processes in bacteria.
  • Anti-inflammatory Effects : By inhibiting sEH, the compound may increase levels of epoxyeicosatrienoic acids (EETs), which are known to reduce inflammation.

Case Studies

Several case studies have documented the synthesis and evaluation of similar quinazoline derivatives:

  • Study on Quinazolinone Derivatives : This study synthesized various analogues and evaluated their cytotoxic effects against different cancer cell lines, finding significant activity linked to structural modifications .
  • Antimicrobial Screening : A series of compounds were synthesized and tested for antibacterial activity, revealing that certain derivatives had enhanced efficacy against specific bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl group enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against infections caused by resistant strains.

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. Preliminary investigations suggest that 1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies on cancer cell lines have demonstrated promising results, indicating that this compound could serve as a lead for developing new cancer therapies.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease pathways. For example, quinazoline derivatives are known to inhibit kinases, which play critical roles in cancer progression and other diseases. This inhibition could disrupt signaling pathways essential for tumor growth and survival.

Case Studies and Research Findings

StudyObjectiveFindings
Synthesis and antimicrobial evaluationCompounds similar to this compound showed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa.
Anticancer activity assessmentQuinazoline derivatives demonstrated IC50 values in the range of 1.9–7.52 μg/mL against human cancer cell lines, indicating potential effectiveness in cancer treatment.
Enzyme inhibition studiesThe compound was found to inhibit specific kinases associated with cancer signaling pathways, suggesting a mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

  • Answer: The compound features a quinazoline core fused with a sulfanylidene group, a 4-chlorobenzyl substituent at position 3, and a piperidine-4-carboxamide moiety at position 6. The 4-chlorophenyl group enhances lipophilicity and potential receptor binding, while the sulfanylidene group introduces redox-active properties. The piperidine-carboxamide chain may contribute to solubility and hydrogen-bonding interactions in biological systems. Structural analogs (e.g., thienopyrimidine derivatives) suggest that modifications to the chlorophenyl or piperidine groups significantly alter enzyme inhibition profiles .

Q. What synthetic methodologies are recommended for preparing this compound?

  • Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 4-chlorobenzylamine with a quinazoline precursor under reflux in aprotic solvents (e.g., DMF or acetonitrile).
  • Step 2: Introduction of the sulfanylidene group via thiolation using Lawesson’s reagent or P4S10.
  • Step 3: Coupling the quinazoline intermediate with piperidine-4-carboxamide using EDCI/HOBt activation .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is critical to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer:

  • Structural Confirmation: <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) to resolve aromatic and piperidine protons; IR spectroscopy for carbonyl (C=O, ~1680 cm<sup>-1</sup>) and sulfanylidene (C=S, ~1200 cm<sup>-1</sup>) groups .
  • Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Crystallinity: X-ray diffraction for polymorph identification .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Answer:

  • Variable Substituents: Synthesize analogs with halide substitutions (e.g., 4-fluorophenyl) or modified piperidine chains (e.g., N-methylation).
  • Biological Assays: Compare IC50 values in enzyme inhibition assays (e.g., carbonic anhydrase or kinase panels). For example, replacing the chlorophenyl group with a methoxyphenyl reduced activity by 40% in a kinase screen .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. What mechanisms underlie observed contradictions in biological activity data across studies?

  • Answer: Discrepancies may arise from:

  • Impurity Artifacts: Trace solvents (e.g., DMF residuals) or byproducts (e.g., oxidized sulfanylidene groups) can skew assay results. Validate purity via elemental analysis and LC-MS .
  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer conditions (pH, ionic strength) affect compound solubility and activity. Standardize protocols using reference inhibitors .

Q. What strategies are effective for optimizing metabolic stability in vivo?

  • Answer:

  • Derivatization: Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the piperidine ring to reduce CYP450-mediated oxidation.
  • Prodrug Design: Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .
  • In Vitro Models: Use liver microsomes or hepatocytes to screen for metabolic liabilities early in development .

Methodological Challenges

Q. How can researchers address low yields during the final coupling step?

  • Answer: Optimize reaction conditions:

  • Solvent: Switch from DMF to dichloromethane to minimize side reactions.
  • Catalyst: Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation.
  • Temperature: Conduct reactions at 0–4°C to suppress racemization .

Q. What computational approaches are recommended for predicting off-target interactions?

  • Answer:

  • Pharmacophore Screening: Generate 3D pharmacophore models (e.g., using Schrödinger) to identify unintended targets (e.g., GPCRs or ion channels).
  • Machine Learning: Train models on ChEMBL datasets to predict toxicity or promiscuity .

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